Cas no 2228821-13-2 (3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol)

3-(4-Chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol is a heterocyclic compound featuring a chloro-substituted imidazole core linked to a piperidin-3-ol moiety. This structure imparts unique reactivity and potential pharmacological relevance, particularly in medicinal chemistry applications. The chloro and ethyl groups enhance steric and electronic properties, while the hydroxyl group on the piperidine ring offers a site for further functionalization or hydrogen bonding interactions. Its balanced lipophilicity and polarity make it a versatile intermediate for drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound’s synthetic accessibility and structural complexity enable its use in developing novel bioactive molecules with tailored properties.
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol structure
2228821-13-2 structure
Product Name:3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol
CAS No:2228821-13-2
MF:C11H18ClN3O
MW:243.733121395111
CID:6073976
PubChem ID:165783301
Update Time:2025-10-30

3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol
    • 3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
    • EN300-1997149
    • 2228821-13-2
    • Inchi: 1S/C11H18ClN3O/c1-2-15-8-14-10(12)9(15)6-11(16)4-3-5-13-7-11/h8,13,16H,2-7H2,1H3
    • InChI Key: QXOKIGPNWRFMRV-UHFFFAOYSA-N
    • SMILES: ClC1=C(CC2(CNCCC2)O)N(C=N1)CC

Computed Properties

  • Exact Mass: 243.1138399g/mol
  • Monoisotopic Mass: 243.1138399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 50.1Ų

3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1997149-1g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
1g
$1714.0 2023-09-16
Enamine
EN300-1997149-5g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
5g
$4972.0 2023-09-16
Enamine
EN300-1997149-10g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
10g
$7373.0 2023-09-16
Enamine
EN300-1997149-0.05g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
0.05g
$1440.0 2023-09-16
Enamine
EN300-1997149-0.1g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
0.1g
$1508.0 2023-09-16
Enamine
EN300-1997149-0.25g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
0.25g
$1577.0 2023-09-16
Enamine
EN300-1997149-0.5g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
0.5g
$1646.0 2023-09-16
Enamine
EN300-1997149-1.0g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
1g
$1714.0 2023-05-31
Enamine
EN300-1997149-2.5g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
2.5g
$3362.0 2023-09-16
Enamine
EN300-1997149-5.0g
3-[(4-chloro-1-ethyl-1H-imidazol-5-yl)methyl]piperidin-3-ol
2228821-13-2
5g
$4972.0 2023-05-31

3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol Related Literature

Additional information on 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol

Research Brief on 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol (CAS: 2228821-13-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of imidazole and piperidine derivatives as potential therapeutic agents. Among these, the compound 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol (CAS: 2228821-13-2) has emerged as a promising candidate due to its unique structural features and pharmacological properties. This research brief aims to provide an overview of the latest scientific findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol belongs to a class of heterocyclic compounds that have demonstrated significant bioactivity in various preclinical studies. Its molecular structure, characterized by the presence of both imidazole and piperidine moieties, suggests potential interactions with biological targets such as enzymes and receptors. Recent studies have explored its role as a modulator of specific signaling pathways, particularly those involved in inflammation and immune response.

In terms of synthesis, recent publications have reported optimized routes for the production of 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol with improved yields and purity. These methods often involve multi-step reactions, including nucleophilic substitution and reduction processes, which have been refined to enhance efficiency and scalability. Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the synthesized compound.

Pharmacological evaluations of 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol have revealed interesting biological activities. In vitro studies have demonstrated its ability to inhibit certain kinases and other enzymes involved in disease pathways. Additionally, preliminary in vivo studies in animal models have shown promising results in terms of bioavailability and therapeutic efficacy, although further research is needed to fully elucidate its mechanism of action and potential side effects.

The potential therapeutic applications of this compound are diverse, ranging from anti-inflammatory agents to treatments for neurological disorders. Some researchers have suggested its use in combination therapies, where it may enhance the effects of existing drugs. However, challenges remain in terms of optimizing its pharmacokinetic properties and ensuring safety profiles suitable for clinical use.

In conclusion, 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)methylpiperidin-3-ol represents an exciting area of research in medicinal chemistry. While current findings are promising, additional studies are required to fully understand its therapeutic potential and to address remaining questions regarding its safety and efficacy in human applications. The continued investigation of this compound may lead to significant advancements in the development of novel pharmaceutical agents.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd